2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid
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Overview
Description
2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid is a complex organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a prop-2-enoyl group attached to the isoindole ring, which imparts unique chemical and biological properties. Isoindole derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid typically involves the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through various methods, including the cyclization of ortho-substituted benzylamines or the reduction of isoindole-1,3-diones.
Introduction of the Prop-2-enoyl Group: The prop-2-enoyl group can be introduced via acylation reactions using prop-2-enoyl chloride (acryloyl chloride) under basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous-flow systems for the efficient synthesis of acryloyl chloride, which is a key intermediate .
Chemical Reactions Analysis
Types of Reactions
2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the prop-2-enoyl group to a propyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the prop-2-enoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can react with the prop-2-enoyl group under basic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of propyl-substituted isoindole derivatives.
Substitution: Formation of amides or esters depending on the nucleophile used.
Scientific Research Applications
2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Materials Science: It is explored for the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid involves its interaction with specific molecular targets. The prop-2-enoyl group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological macromolecules. This reactivity is crucial for its biological activity, including enzyme inhibition and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Acryloyl Chloride: A key intermediate used in the synthesis of various acryloyl derivatives.
Chalcones: Compounds with a similar α,β-unsaturated carbonyl structure, known for their diverse biological activities.
Pyridopyrimidines: Heterocyclic compounds with structural similarities and significant therapeutic potential.
Uniqueness
2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid is unique due to its isoindole core combined with the reactive prop-2-enoyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .
Properties
CAS No. |
2163002-91-1 |
---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.2 |
Purity |
95 |
Origin of Product |
United States |
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